molecular formula C6H9N3 B056795 4-Methylpyridine-2,6-diamine CAS No. 38439-33-7

4-Methylpyridine-2,6-diamine

Cat. No. B056795
CAS RN: 38439-33-7
M. Wt: 123.16 g/mol
InChI Key: HUQGLWLBOCSVMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methylpyridine-2,6-diamine derivatives involves several strategies, including nucleophilic substitution reactions and condensation processes. A notable example is the synthesis of 2,4-diamino-6-arylpyridine-3,5-dicarbonitriles through nucleophilic substitution of bromine in 4-amino-2-bromo-6-arylpyridine-3,5-dicarbonitriles, showcasing the versatility in functionalizing the pyridine ring to introduce amino groups at specific positions (Bardasov et al., 2020).

Molecular Structure Analysis

The crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine reveals that the methylpyridine-2,6-diamine moiety is almost planar, indicating the rigidity of the pyridine ring and its implications for molecular interactions and stability (Stöger et al., 2014).

Chemical Reactions and Properties

4-Methylpyridine-2,6-diamine participates in various chemical reactions, serving as a precursor for the synthesis of complex molecules and materials. Its reactivity with diamines under specific conditions to form terpyridine derivatives highlights its utility in constructing sophisticated molecular architectures for applications in coordination chemistry and materials science (Padilla-Tosta et al., 1999).

Physical Properties Analysis

Studies on the crystal structure and charge density of 4-methylpyridine at 120 K provide insights into the physical properties of 4-methylpyridine derivatives, including intermolecular interactions and electron distribution, which are crucial for understanding the compound's behavior in solid state and its potential applications in material science (Ohms et al., 1985).

Chemical Properties Analysis

The chemical properties of 4-Methylpyridine-2,6-diamine derivatives, such as their ability to form luminescent complexes with metals, underscore their potential in developing new materials for optoelectronic applications. The synthesis and characterization of luminescent europium(III) and terbium(III) chelates demonstrate the compound's versatility in forming stable and functional materials (Mukkala et al., 1993).

Scientific Research Applications

  • Crystallography and Structural Chemistry :

    • Crystal Structure Analysis : Stöger et al. (2014) analyzed the crystal structure of a compound involving 4-Methylpyridine-2,6-diamine, observing its planarity and intermolecular interactions (Stöger, Weil, Bichler, Eder, & Kirchner, 2014).
    • Adduct Formation and Spectroscopic Behavior : Majerz, Sawka-Dobrowolska, and Sobczyk (1993) studied the structure and spectroscopic properties of an adduct involving a variant of 4-Methylpyridine (Majerz, Sawka-Dobrowolska, & Sobczyk, 1993).
  • Materials Science and Polymer Chemistry :

    • Soluble and Thermally Stable Polyimides : Gu et al. (2015) synthesized a series of polyimides using a triphenylpyridine-containing aromatic diamine monomer, demonstrating excellent solubility and thermal stability (Gu, Sun, Gong, Zhang, Gong, Liu, & Wang, 2015).
    • Chemosensors and Fluorescent Polyimides : Wang, Liou, Liaw, and Chen (2008) developed a novel fluorescent poly(pyridine-imide) chemosensor with good thermal stability and unique optical properties (Wang, Liou, Liaw, & Chen, 2008).
  • Organometallic Chemistry and Catalysis :

    • Zirconium and Hafnium Complexes : Tonzetich, Schrock, Hock, and Müller (2005) prepared zirconium and hafnium complexes using a ligand related to 4-Methylpyridine-2,6-diamine, exploring their structure and reactivity (Tonzetich, Schrock, Hock, & Müller, 2005).
    • Water Oxidation Catalysis : Zong and Thummel (2005) reported on the synthesis of Ru complexes for water oxidation, utilizing derivatives of 4-Methylpyridine (Zong & Thummel, 2005).

Safety And Hazards

4-Methylpyridine-2,6-diamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause damage to organs through prolonged or repeated exposure, may cause respiratory irritation, serious eye irritation, and skin irritation. It is toxic in contact with skin and if swallowed .

properties

IUPAC Name

4-methylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQGLWLBOCSVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191761
Record name 4-Methylpyridine-2,6-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyridine-2,6-diamine

CAS RN

38439-33-7
Record name 4-Methyl-2,6-pyridinediamine
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Record name 4-Methylpyridine-2,6-diamine
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Record name 4-Methylpyridine-2,6-diamine
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Record name 4-methylpyridine-2,6-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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